3-Methylpyridine-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAYFVTWQZTTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719107 | |
| Record name | 3-Methylpyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-61-7 | |
| Record name | 3-Methylpyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylpyridine 4 Sulfonyl Chloride: Established Principles and Analogous Approaches
Strategic Considerations for Introducing the Sulfonyl Chloride Moiety onto the Pyridine (B92270) Ring
The synthesis of pyridine sulfonyl chlorides is influenced by the electron-deficient nature of the pyridine ring. The nitrogen heteroatom exerts a deactivating effect on the ring towards electrophilic substitution, making direct sulfonation challenging. uoanbar.edu.iqyoutube.com Consequently, indirect methods, such as those beginning with a pre-functionalized pyridine, are often more strategic and efficient.
Diazotization-Sulfonyl Chlorination Pathways (Principles Applicable to Aminopyridine Precursors)
A robust and widely utilized strategy for the synthesis of heteroaryl sulfonyl chlorides is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate derived from a corresponding amine. cbijournal.comnih.govacs.org This pathway is particularly advantageous as it circumvents the difficulties of direct electrophilic substitution on the deactivated pyridine ring.
The critical starting material for the diazotization pathway is 4-amino-3-methylpyridine. chemimpex.com This intermediate can be synthesized through various methods. One common approach involves the amination of a halo-pyridine, such as 3-bromo-4-methylpyridine, using ammonia (B1221849) in the presence of a copper catalyst like copper sulfate (B86663) at elevated temperatures and pressures. google.com Another route starts from 4-methylpyridine-3-boronic acid, which undergoes a one-step reaction with an ammonia source (e.g., ammonium (B1175870) chloride, ammonium sulfate) and a metal oxide catalyst to yield the desired aminopyridine. patsnap.comgoogle.com
| Starting Material | Reagents | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-4-methylpyridine | Concentrated Ammonia | Copper Sulfate | 90% | google.com |
| 4-Methylpyridine-3-boronic acid | Ammonia, Methanol | Copper Oxynitride | 95% | patsnap.com |
| 4-Methylpyridine-3-boronic acid | Ammonium Chloride, Water, Ethanol | Zinc Oxide | 84% | patsnap.comgoogle.com |
| 4-Methylpyridine-3-boronic acid | Ammonium Sulfate, Water, Acetonitrile (B52724) | Copper (II) Oxide | 85% | patsnap.comgoogle.com |
Pyridine diazonium salts are formed by treating an aminopyridine with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). cbijournal.comgoogle.com The resulting diazonium group (-N₂⁺) is an excellent leaving group, and the intermediate is highly reactive. However, pyridine diazonium salts, particularly those with the diazo group at the 2- or 4-position, are known to be unstable and are generally prepared and used in situ without isolation. tnpu.edu.uagoogle.com Their reactivity is dominated by substitution reactions where the diazonium group is replaced by a variety of nucleophiles, often facilitated by a catalyst. nih.govyoutube.com For enhanced stability and easier handling, the diazonium salt can sometimes be isolated as a tetrafluoroborate (B81430) salt by including sodium fluoroborate in the diazotization mixture. google.com
The conversion of the pyridine diazonium salt to the sulfonyl chloride is a variation of the Sandmeyer reaction. nih.govacs.org This transformation is typically achieved by reacting the in situ-generated diazonium salt with either sulfur dioxide (SO₂) or thionyl chloride (SOCl₂) in the presence of a copper catalyst.
When using sulfur dioxide, the gas is bubbled through the acidic solution of the diazonium salt containing a copper(I) or copper(II) salt, such as cuprous chloride (CuCl) or cupric chloride (CuCl₂). cbijournal.comyoutube.com The reaction proceeds through a radical mechanism initiated by the copper catalyst, leading to the formation of the sulfonyl chloride. nih.gov
Alternatively, thionyl chloride can serve as both the source of sulfur dioxide (via hydrolysis) and the chlorinating agent. google.compatsnap.com In a typical procedure, the diazonium salt solution is added to a mixture of thionyl chloride and a catalytic amount of cuprous chloride in water at low temperatures. patsnap.comchemicalbook.com This method has been shown to be effective for producing various heteroaryl sulfonyl chlorides in good yields. cbijournal.comgoogle.com
| Amine Precursor | Diazotization Reagents | Sulfonylation Reagents | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 3-Aminopyridine | NaNO₂, HCl | SO₂ in Acetic Acid | CuCl₂ | Good | cbijournal.com |
| 3-Aminopyridine | NaNO₂, HBF₄, HCl | Thionyl Chloride | CuCl | 90.7% | google.com |
| Various Anilines | tert-Butyl Nitrite, HCl | DABSO (SO₂ surrogate) | CuCl₂ | High | acs.org |
Chlorosulfonation of Pyridine Rings (Exploration of Direct Aromatic Sulfonation Analogues)
Direct chlorosulfonation involves the reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H). However, this electrophilic substitution is generally ineffective for electron-deficient heterocycles like pyridine. uoanbar.edu.iq The protonated nitrogen atom under strongly acidic conditions further deactivates the ring, making substitution require very harsh conditions, such as high temperatures. youtube.com Such conditions can lead to low yields and a mixture of isomers, and may not be compatible with the methyl group on the target molecule. google.com Therefore, direct chlorosulfonation is not considered a practical or selective method for preparing 3-methylpyridine-4-sulfonyl chloride.
Oxidation of Pyridine-Thiol or Disulfide Precursors Followed by Chlorination
An alternative synthetic strategy involves the initial synthesis of a pyridine-thiol or a corresponding disulfide, followed by oxidative chlorination to form the sulfonyl chloride. This approach separates the formation of the carbon-sulfur bond from the creation of the sulfonyl chloride moiety. The required intermediate, 3-methylpyridine-4-thiol, could potentially be synthesized from 4-chloro-3-methylpyridine (B157665) via reaction with a sulfur nucleophile.
Once the thiol or disulfide is obtained, numerous modern reagents can achieve its conversion to the sulfonyl chloride under mild conditions. researchgate.net A highly effective method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂), which can convert various thiols to sulfonyl chlorides in high yields and with very short reaction times. organic-chemistry.orgcapes.gov.bracs.org Other successful reagent systems include N-chlorosuccinimide (NCS) in the presence of hydrochloric acid organic-chemistry.org and hydrogen peroxide with a zirconium tetrachloride (ZrCl₄) catalyst. organic-chemistry.org These methods are often chemoselective and offer a significant advantage by avoiding the harsh conditions of other routes. researchgate.net
| Reagent System | Key Advantages | Reference |
|---|---|---|
| H₂O₂ / SOCl₂ | Highly reactive, fast reaction times, excellent yields | organic-chemistry.orgcapes.gov.brorganic-chemistry.org |
| H₂O₂ / ZrCl₄ | Efficient for thiols and disulfides, mild conditions | researchgate.netorganic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl | Good yields, mild conditions | organic-chemistry.org |
| Nitrate Salt / Chlorotrimethylsilane | Mild, efficient, high purity of products | organic-chemistry.org |
Chlorination of Pyridinesulfonic Acids
The conversion of a pyridinesulfonic acid to its corresponding sulfonyl chloride is a pivotal step in the synthesis of compounds like this compound. This transformation is typically achieved through the use of potent chlorinating agents that can effectively replace the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom.
Commonly employed reagents for this purpose include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). google.comchemicalbook.com For instance, a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride can be heated to reflux to yield pyridine-3-sulfonyl chloride. chemicalbook.com Another established method involves reacting hydroxypyridine sulfonic acids with phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂) gas. google.com In this process, chlorine gas is introduced into a heated mixture of the hydroxypyridine-sulfonic acid and PCl₃. google.comgoogle.com The reaction surprisingly results in the selective substitution of the hydroxyl groups on both the ring and the sulfonic acid residue, without leading to nuclear chlorination of the pyridine ring itself. google.com
The choice of reagent and solvent system is crucial. Phosphorus oxychloride is often used as a solvent in reactions involving PCl₅, as it is also a byproduct of the reaction and does not itself induce chlorination. google.com The reaction of 3-pyridinesulfonic acid with PCl₅ in a solvent like chlorobenzene (B131634) is also a known method. google.com
More contemporary and milder methods are also being explored. A combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid has been shown to convert thiols to sulfonyl chlorides, a principle that can be adapted for sulfonic acids. organic-chemistry.org Another innovative approach uses 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent, which offers mild reaction conditions and high efficiency. organic-chemistry.orgresearchgate.net
Table 1: Reagents for Chlorination of Pyridinesulfonic Acids
| Reagent(s) | Typical Conditions | Notes | Source(s) |
|---|---|---|---|
| Phosphorus pentachloride (PCl₅) / Phosphorus oxychloride (POCl₃) | Heated to reflux | POCl₃ often serves as a solvent and is a reaction byproduct. google.com | google.comchemicalbook.com |
| Phosphorus trichloride (PCl₃) / Chlorine (Cl₂) | Heated to 100-120°C | Selectively substitutes -OH groups without nuclear chlorination. google.com | google.comgoogle.com |
| Thionyl chloride (SOCl₂) / Cuprous chloride | Cooled to 0-5°C | Used in the synthesis of pyridine-3-sulfonyl chloride from a diazonium salt precursor. | chemicalbook.com |
| Cyanuric chloride | Not specified | A reported reagent for chlorinating sulfonic acids. | researchgate.net |
| TAPC | Mild conditions | A modern, efficient method with short reaction times. organic-chemistry.org | organic-chemistry.orgresearchgate.net |
Precursor Synthesis and Functionalization for this compound
The synthesis of this compound is fundamentally dependent on the successful preparation of its immediate precursor, 3-methylpyridine-4-sulfonic acid. This requires the regioselective introduction of a sulfonic acid group at the C-4 position of the 3-methylpyridine (B133936) (3-picoline) ring.
Methods for Regioselective Functionalization of 3-Methylpyridine
The direct functionalization of pyridine C-H bonds is a significant challenge in organic synthesis, particularly at the C-4 position, which is sterically and electronically less accessible than the C-2 and C-3 positions. thieme-connect.comrsc.org The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution reactions, such as sulfonation, difficult. smolecule.com
One of the most direct methods is the sulfonation of 3-picoline. smolecule.com While direct sulfonation with sulfuric acid is challenging, using oleum (B3057394) (sulfur trioxide in sulfuric acid) provides the enhanced reactivity needed to introduce the sulfonic acid group. smolecule.com
A powerful strategy for achieving C-4 selectivity involves converting the pyridine into a heterocyclic phosphonium (B103445) salt. thieme-connect.comacs.org By reacting the pyridine with reagents like triphenylphosphine (B44618) (PPh₃), a bulky phosphonium group can be selectively installed at the C-4 position. rsc.orgacs.org This group then acts as a versatile handle that can be replaced by various nucleophiles or participate in cross-coupling reactions to install the desired functionality. thieme-connect.com
Another approach involves the use of 3,4-pyridyne intermediates. nih.gov This method allows for a regioselective 3,4-difunctionalization of the pyridine ring. By generating a pyridyne from a 3-chloropyridine (B48278) derivative, a nucleophile, such as a Grignard reagent, can be added selectively at the 4-position. nih.gov
Table 2: Selected Methods for 4-Position Functionalization of Pyridines
| Method | Key Reagents/Strategy | Outcome | Source(s) |
|---|---|---|---|
| Direct Sulfonation | Oleum (H₂SO₄ + SO₃) | Introduces a sulfonic acid group, forming 3-methylpyridine-4-sulfonic acid. | smolecule.com |
| Phosphonium Salt Formation | Triphenylphosphine (PPh₃) | Creates a C-PPh₃⁺ group at the C-4 position, which can be substituted. acs.org | thieme-connect.comrsc.org |
| Pyridyne Intermediates | Lithiation of 3-chloropyridines, Grignard reagents | Regioselective addition of a functional group to the C-4 position. | nih.gov |
| Silylium Catalysis | Silyl ketene (B1206846) acetals, silyl-activated pyridinium (B92312) | Highly C-4 selective addition of nucleophiles. | rsc.org |
Synthesis of Substituted Pyridines to Enable 4-Position Functionalization
To overcome the challenges of direct C-4 functionalization, chemists often employ strategies that involve building the substituted pyridine ring from acyclic precursors or using pre-functionalized pyridines. An iridium-catalyzed dehydrogenative condensation of alcohols and 1,3-amino alcohols provides a route to construct unsymmetrically substituted pyridines regioselectively. capes.gov.br This allows for the precise placement of substituents required for subsequent reactions.
The generation of 3,4-pyridyne intermediates from 3-chloro-2-alkoxypyridines is another sophisticated method. nih.gov This process involves regioselective lithiation, transmetalation with an organomagnesium halide, and elimination to form the pyridyne. The subsequent regioselective addition of a Grignard reagent to the C-4 position yields a 3-pyridylmagnesium species that can be quenched with an electrophile, resulting in a polyfunctional pyridine. nih.gov Such strategies provide access to pyridines with the necessary substitution pattern to direct further functionalization, like sulfonation, to the desired 4-position.
Process Optimization and Green Chemistry Considerations in Synthesis
Improving the efficiency, safety, and environmental impact of chemical syntheses is a paramount goal in modern chemistry. For the production of this compound and its analogues, significant efforts have been directed toward optimizing reaction yields and purity while embracing the principles of green chemistry.
Yield and Purity Enhancement Strategies
High yield and purity are critical for the industrial viability of a synthetic process. For the analogous pyridine-3-sulfonyl chloride, several strategies have been developed to maximize output. One patented method involves the diazotization of 3-aminopyridine, where careful control of material ratios is credited with improving the yield of the final product to above 80%. google.com This process avoids harsh acylation reagents like phosphorus pentachloride. google.compatsnap.com
In syntheses that do use traditional chlorinating agents like PCl₅, the method of addition can significantly impact the outcome. A process for producing pyridine-3-sulfonyl chloride with higher yield (87.8%) and fewer byproducts was developed by adding PCl₅ to the pyridine-3-sulfonic acid reaction mixture either in multiple small portions or continuously over an extended period. google.com This controlled addition minimizes the formation of chlorinated pyridine byproducts. google.com Subsequent purification by vacuum distillation is a common final step to isolate the pure sulfonyl chloride. google.comgoogle.com
Table 3: Examples of Yield Enhancement Strategies
| Target Compound | Optimization Strategy | Reported Yield | Source(s) |
|---|---|---|---|
| 3-Pyridinesulfonyl chloride | Controlled material ratios in a diazotization route. | >80% | google.com |
| Pyridine-3-sulfonyl chloride | Stepwise or continuous addition of PCl₅ to pyridine-3-sulfonic acid. | 87.8% | google.com |
| Pyridine-3-sulfonyl chloride | Diazotization followed by reaction with SOCl₂/CuCl and extraction. | 90.7% | chemicalbook.com |
| Pyridine-3-sulfonyl chloride | Reaction with PCl₅/POCl₃ followed by workup and vacuum removal of solvent. | 94% | chemicalbook.com |
Investigation of Catalytic Systems and Reaction Condition Tuning
The use of catalysts and the fine-tuning of reaction conditions are central to developing efficient and green synthetic methods. In the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine, a copper catalyst (cuprous chloride) is essential for the substitution reaction that introduces the sulfonyl chloride group. google.compatsnap.comgoogle.com The reaction conditions for this process are mild, with temperatures controlled between -10°C and 8°C, which represents a significant advantage over high-temperature methods. google.compatsnap.com
Green chemistry principles are increasingly being applied to sulfonyl chloride synthesis. One approach involves the oxyhalogenation of thiols and disulfides using Oxone and KX (where X is Cl or Br) in water, a green solvent. rsc.org This method is simple, rapid, and avoids hazardous organic solvents. rsc.org The development of catalytic systems for the synthesis of the 3-methylpyridine precursor itself is also an area of active research, with various metal oxide catalysts being investigated to improve the efficiency of producing methylpyridines from simple starting materials. semanticscholar.org The optimization of these catalytic processes, including temperature, pressure, and catalyst composition, is key to maximizing the yield of the desired isomer. semanticscholar.orgresearchgate.net
Tuning reaction conditions such as temperature is also critical in traditional chlorination methods. For the reaction of hydroxypyridine-sulfonic acid with PCl₃ and chlorine, heating the mixture to temperatures between 100°C and 120°C is necessary for the reaction to proceed effectively. google.com
Minimization of Byproducts and Environmental Impact
Green Chemistry Approaches in Sulfonyl Chloride Synthesis
The principles of green chemistry offer a framework for designing chemical processes that are safer, more efficient, and environmentally benign. Several of these principles are directly applicable to the synthesis of sulfonyl chlorides and their analogs.
One notable advancement is the move away from harsh chlorinating agents like phosphorus pentachloride and phosphorus oxychloride. patsnap.com An alternative, environmentally friendlier method involves the use of S-alkylisothiourea salts and N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.orggoogle.com This approach is advantageous as it utilizes odorless starting materials and proceeds under mild conditions. organic-chemistry.org A key benefit of this method is the potential for recycling the succinimide (B58015) byproduct back into NCS using sodium hypochlorite, thus creating a more sustainable process. organic-chemistry.orgresearchgate.net
Aqueous process chemistry also represents a significant step forward in minimizing environmental impact. acs.org Conducting the synthesis in water can lead to a safer and more robust process with considerable environmental benefits. acs.org For certain aryl sulfonyl chlorides, the low solubility of the product in water allows for its direct precipitation from the reaction mixture in high purity, simplifying purification and reducing the need for organic solvents. acs.org
Strategies for Byproduct Reduction in Pyridine Sulfonyl Chloride Synthesis
The synthesis of pyridine sulfonyl chlorides often begins with the corresponding aminopyridine. The diazotization of aminopyridines, followed by a sulfochlorination reaction, is a common route. researchgate.netgoogle.com However, this process can be prone to side reactions, leading to impurities that can complicate purification and reduce yield. google.com
To address these challenges, modifications to the diazotization process have been developed. For the synthesis of pyridine-3-sulfonyl chloride, an analogous compound, a method involving the isolation of an intermediate fluoroboric acid diazonium salt has been shown to reduce the formation of byproducts and the "three wastes" (waste gas, wastewater, and solid waste), making it suitable for industrial-scale production. google.com
Photocatalysis offers another innovative approach to cleaner sulfonyl chloride synthesis. acs.org A method utilizing a heterogeneous potassium poly(heptazine imide) photocatalyst has been developed for synthesizing sulfonyl chlorides from arenediazonium salts. acs.org This process can improve selectivity and reduce byproducts. acs.org For instance, by optimizing the amount of thionyl chloride used in this photocatalytic system, the yield of the desired sulfonyl chloride could be significantly increased while minimizing the formation of chlorinated byproducts. acs.org
The choice of solvent is also critical in controlling side reactions. The solvolysis of sulfonyl chlorides, which can lead to the formation of sulfonic acids and other degradation products, is highly dependent on the solvent system. researchgate.netnih.gov Careful selection of the reaction medium can therefore help to suppress the formation of these impurities.
Data on Byproduct Minimization Strategies
The following table summarizes different synthetic strategies for sulfonyl chlorides and their impact on byproducts and environmental considerations, based on analogous reactions.
| Synthetic Approach | Starting Materials | Key Reagents | Byproducts | Environmental Impact |
| Improved Diazotization | 3-Aminopyridine | Sodium nitrite, Sodium fluoborate, Thionyl chloride | Reduced levels of "three wastes" | Lower environmental burden due to fewer side reactions and less waste. google.com |
| NCS Chlorosulfonation | S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | Succinimide (recyclable) | Environmentally friendly due to mild conditions and recyclable byproduct. organic-chemistry.orgresearchgate.net |
| Aqueous Process | Aryl diazonium salts | Sulfur dioxide, Copper catalyst | - | Safer, more robust, and scalable with significant environmental benefits. acs.org |
| Photocatalysis | Arenediazonium tetrafluoroborates | Thionyl chloride, Heterogeneous photocatalyst | Chloroarenes | Improved selectivity and reduced byproducts under mild conditions. acs.org |
Reactivity Profiles and Mechanistic Pathways of 3 Methylpyridine 4 Sulfonyl Chloride
Electrophilic Reactivity and Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The sulfur atom in 3-methylpyridine-4-sulfonyl chloride is highly electrophilic. This is due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom bonded to it. This high degree of electrophilicity makes the sulfonyl chloride group susceptible to nucleophilic attack, leading to a variety of substitution reactions. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of the 3-methylpyridin-4-sulfonyl moiety into a wide range of molecules.
Formation of Sulfonamides through Reaction with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, yielding sulfonamides. This transformation is a classic example of nucleophilic acyl substitution at a sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct cbijournal.com.
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion, which is a good leaving group. The resulting sulfonamide is a stable functional group found in many biologically active compounds sigmaaldrich.comnih.gov. The reaction proceeds readily with a wide variety of amines, including both alkyl and aryl amines cbijournal.comorganic-chemistry.org.
General Reaction Scheme:
Table 1: Representative Amines for Sulfonamide Formation
| Amine Type | Example | Product |
| Primary Alkylamine | Methylamine | N-Methyl-3-methylpyridine-4-sulfonamide |
| Primary Arylamine | Aniline | N-Phenyl-3-methylpyridine-4-sulfonamide |
| Secondary Alkylamine | Diethylamine | N,N-Diethyl-3-methylpyridine-4-sulfonamide |
| Secondary Arylamine | Diphenylamine | N,N-Diphenyl-3-methylpyridine-4-sulfonamide |
| Cyclic Secondary Amine | Piperidine | 1-[(3-Methylpyridin-4-yl)sulfonyl]piperidine |
Synthesis of Sulfonic Acids via Hydrolysis and Related Pathways
This compound readily undergoes hydrolysis in the presence of water to form the corresponding 3-methylpyridine-4-sulfonic acid smolecule.com. This reaction is a typical nucleophilic substitution where water acts as the nucleophile. The high reactivity of the sulfonyl chloride group makes this hydrolysis a facile process.
The resulting 3-methylpyridine-4-sulfonic acid is a stable, water-soluble organic compound smolecule.comnih.gov. Its acidic nature stems from the sulfonic acid group. The synthesis of this sulfonic acid can also be achieved through the direct sulfonation of 3-picoline (3-methylpyridine) smolecule.com.
General Reaction Scheme:
ROH + this compound → 3-Methylpyridine-4-sulfonate ester + HCl
RSH + this compound → S-Alkyl/Aryl 3-methylpyridine-4-thiolsulfonate + HCl
Reactions Involving the Pyridine Nucleus and Methyl Group
Reactivity of the 3-Methyl Group (e.g., Picolyl C-H Activation, if applicable to the 3-position)
The reactivity of a methyl group on a pyridine ring is highly dependent on its position. Methyl groups at the 2- or 4-positions (picolyl positions) exhibit enhanced acidity of their C-H bonds. This is because the nitrogen atom can effectively stabilize the negative charge of the corresponding carbanion through resonance, delocalizing it throughout the aromatic system. This activation is fundamental to "picolyl C-H activation" pathways.
However, the methyl group in this compound is located at the 3-position. Due to its meta-relationship with the ring nitrogen, it cannot benefit from the same direct resonance stabilization. The nitrogen lone pair resides in an sp² hybrid orbital within the plane of the ring and does not participate in conjugation in a way that would stabilize a carbanion at the 3-methyl position. wikipedia.org Consequently, the classical picolyl C-H activation mechanism, which relies on deprotonation by a base to form a reactive intermediate, is not directly applicable to the 3-methyl group.
Alternative strategies are required to functionalize this less reactive position. One advanced method involves the temporary dearomatization of the pyridine ring. For instance, a rhodium-catalyzed reaction can reduce the electron-deficient pyridine ring, transforming it into a nucleophilic enamine-like intermediate. nih.gov This transient, non-aromatic species can then react with an electrophile, such as formaldehyde, to achieve methylation at the C-3 and C-5 positions. nih.gov This approach circumvents the high barrier of direct C-H activation at the 3-position by fundamentally altering the electronic character of the heterocyclic core.
Mechanistic Insights Derived from Related 4-Alkylpyridine Sulfonylation Studies
To fully appreciate the unique reactivity of the 3-methyl position, it is instructive to examine the well-documented mechanism of C-H activation in related 4-alkylpyridine systems. Studies on the direct C-sulfonylation of 4-alkylpyridines have provided significant mechanistic insights. The reaction between a 4-alkylpyridine and an aryl sulfonyl chloride is proposed to proceed through the following pathway:
N-Sulfonylation : The reaction initiates with the nucleophilic attack of the pyridine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This forms a highly activated N-sulfonylpyridinium salt intermediate.
Picolyl Deprotonation : The formation of the pyridinium (B92312) salt dramatically increases the electron-withdrawing nature of the ring, significantly acidifying the C-H bonds of the alkyl group at the 4-position (the picolyl position). A base, such as triethylamine (B128534) (Et₃N), can then deprotonate this activated position.
Formation of Alkylidene Dihydropyridine (B1217469) : The deprotonation results in the formation of a key alkylidene dihydropyridine intermediate. This transient, non-aromatic species is highly reactive. This mechanistic pathway highlights the critical role of the nitrogen atom in activating the picolyl C-H bonds through resonance, a pathway unavailable to the 3-methyl group.
Exploration of Organometallic Coupling Reactions Involving Pyridine Sulfonyl Chlorides
The sulfonyl chloride moiety is an effective electrophilic partner in a variety of organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity provides a powerful tool for modifying the pyridine core at the 4-position, replacing the sulfonyl chloride group entirely.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for C-C bond formation. Sulfonyl chlorides have been successfully employed as coupling partners with boronic acids. researchgate.net In this desulfinative cross-coupling, the C-S bond is cleaved, and a new C-C bond is formed. The reaction typically uses a palladium catalyst, a phosphine (B1218219) ligand, and a base. cdnsciencepub.comnih.gov This method allows for the introduction of a wide range of aryl and heteroaryl groups. A related three-component reaction, where a sulfamoyl chloride is generated in situ and then undergoes Suzuki coupling, further demonstrates the utility of this functional group as an electrophile. nih.gov
Stille Coupling: The Stille reaction, which couples organostannanes with organic electrophiles, is another robust palladium-catalyzed transformation applicable to sulfonyl chlorides. wikipedia.orgorganic-chemistry.org Research has shown that arenesulfonyl chlorides are competent electrophiles in Stille couplings, reacting with various aryl, heteroaryl, and alkenylstannanes. nih.gov Notably, the reactivity of arenesulfonyl chlorides in these couplings is generally greater than that of aryl chlorides and bromides, though less than that of aryl iodides. nih.gov
Below is a table summarizing typical conditions for these organometallic reactions.
| Coupling Reaction | Catalyst/Pre-catalyst | Ligand | Additives/Base | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | Base (e.g., K₂CO₃) | (Hetero)aryl Boronic Acid | Biaryl/Heterobiaryl |
| Stille | Pd₂(dba)₃ | Tri-2-furylphosphine | CuBr·Me₂S | Organostannane (R-SnBu₃) | Biaryl, Styrene, etc. |
| Carbonylative Stille | Pd₂(dba)₃ | - | CO (60 bar) | Organostannane (R-SnBu₃) | Ketone |
| Sulfonamidation | (PAd₂-DalPhos)Ni(o-tol)Cl | PhPAd-DalPhos | DBU/NaOTf | Sulfonamide | N-Aryl Sulfonamide |
This table presents generalized conditions based on literature for related aryl and heteroaryl sulfonyl chlorides. cdnsciencepub.comnih.govresearchgate.net
Investigation of Radical-Mediated Transformations
The sulfonyl chloride group serves as an excellent precursor for the generation of sulfonyl radicals (RSO₂•) under mild conditions. These highly reactive intermediates can participate in a variety of useful transformations. magtech.com.cn Modern photoredox catalysis, utilizing visible light and a photocatalyst, provides an efficient and controlled method for generating sulfonyl radicals from sulfonyl chlorides in a redox-neutral manner. nih.gov
Once generated, the 3-methylpyridine-4-sulfonyl radical can undergo several types of reactions:
Radical-Radical Cross-Coupling : The generated sulfonyl radical can be coupled with other radical species. For example, photoredox-catalyzed coupling with trifluoroborate salts allows for the formation of sulfones through the combination of a sulfonyl radical and an allyl, benzyl, vinyl, or aryl radical generated from the corresponding trifluoroborate. nih.gov
Addition to Unsaturated Bonds : Sulfonyl radicals readily add across alkenes and alkynes. This process, known as radical sulfonylation, leads to the formation of more complex sulfone-containing molecules.
This radical-based approach offers a complementary method to the ionic and organometallic pathways for functionalizing the sulfonyl chloride group, expanding the synthetic utility of this compound.
Detailed Kinetic and Thermodynamic Analysis of Key Reactions
A quantitative understanding of the reactivity of this compound can be gained by analyzing the kinetics and thermodynamics of its fundamental reactions, primarily nucleophilic substitution at the sulfonyl sulfur. While specific data for this exact molecule is scarce, extensive studies on related arenesulfonyl chlorides provide a robust framework for analysis. rsc.orgnih.govmdpi.com
The nucleophilic substitution reaction at the sulfonyl chloride moiety, such as solvolysis or reaction with a nucleophile, has been shown to proceed via a synchronous Sₙ2 mechanism, passing through a single transition state rather than a stable intermediate. nih.govmdpi.com
Kinetic studies on the chloride-chloride isotopic exchange reaction in a series of substituted benzenesulfonyl chlorides revealed a Hammett correlation with a positive ρ-value of +2.02. nih.gov This indicates that electron-withdrawing substituents on the aromatic ring accelerate the reaction. They do so by stabilizing the increased negative charge density on the sulfonyl group in the trigonal bipyramidal transition state. For this compound, the pyridine ring itself is strongly electron-withdrawing, which would be expected to increase the electrophilicity of the sulfur atom and accelerate nucleophilic attack. This effect is partially counteracted by the electron-donating inductive effect of the 3-methyl group.
The table below, adapted from a kinetic study on arenesulfonyl chlorides, illustrates the effect of substituents on reaction rates. nih.gov
| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Second-Order Rate Constant (k₂₅ x 10⁵ M⁻¹s⁻¹) |
| 4-OCH₃ | -0.27 | 0.28 |
| 4-CH₃ | -0.17 | 0.67 |
| H | 0.00 | 1.33 |
| 4-Cl | +0.23 | 4.30 |
| 3-NO₂ | +0.71 | 63.8 |
Data from the chloride-chloride exchange reaction in acetonitrile (B52724) at 25°C. nih.gov
From a thermodynamic perspective, photoacoustic calorimetry studies have measured the sulfur-chlorine bond dissociation enthalpy, D(RSO₂–Cl), to be approximately 295 kJ mol⁻¹. researchgate.net Interestingly, this value was found to be nearly identical for both methanesulfonyl chloride and benzenesulfonyl chloride. This suggests that the stability of the resulting sulfonyl radical (RSO₂•) is largely independent of the nature of the R-group and that the unpaired electron is highly localized on the SO₂ moiety. researchgate.net This finding implies that the bond dissociation enthalpy for this compound is likely in a similar range.
Advanced Synthetic Applications of 3 Methylpyridine 4 Sulfonyl Chloride As a Versatile Synthon
Utilization in the Construction of Complex Heterocyclic Scaffolds
The inherent reactivity of 3-methylpyridine-4-sulfonyl chloride makes it an ideal starting point for the synthesis of a wide array of complex heterocyclic structures. Its bifunctional nature allows for sequential or orthogonal functionalization, providing access to molecules of significant interest in medicinal and materials chemistry.
The sulfonyl chloride group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is central to its use in synthesizing pyridine (B92270) sulfonamides and sulfonic acids.
Pyridine Sulfonamides: this compound reacts readily with primary and secondary amines to yield the corresponding N-substituted 3-methylpyridine-4-sulfonamides. smolecule.com This reaction is a cornerstone of sulfonamide synthesis and typically proceeds smoothly, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the hydrogen chloride (HCl) gas formed as a byproduct. smolecule.com The resulting sulfonamide derivatives are stable and represent a key scaffold in many biologically active compounds. The direct product, 3-Methylpyridine-4-sulfonamide, is a known compound that exemplifies this transformation. synchem.de
Pyridine Sulfonic Acids: The hydrolysis of the sulfonyl chloride moiety leads to the formation of 3-Methylpyridine-4-sulfonic acid. smolecule.com This conversion is typically achieved by reacting the sulfonyl chloride with water. The resulting sulfonic acid is a strong organic acid and can be used as a catalyst or as a water-soluble pyridine-containing ligand in coordination chemistry. smolecule.com
Table 1: Key Reactions of this compound
| Reactant | Reagent | Product | Product Class |
|---|---|---|---|
| This compound | R-NH₂ (Amine) | 3-Methyl-N-(R)-pyridine-4-sulfonamide | Pyridine Sulfonamide |
Pyridine rings containing a trifluoromethyl (CF₃) group are critical components in numerous modern agrochemicals and pharmaceuticals due to the unique electronic properties the CF₃ group imparts. jst.go.jpresearchoutreach.org 3-Methylpyridine (B133936) derivatives serve as essential precursors for these valuable compounds. agropages.com
The synthesis of trifluoromethylpyridines from 3-methylpyridine scaffolds generally involves the transformation of the methyl group. jst.go.jp A common industrial method includes the radical chlorination of the methyl group to form a trichloromethyl (-CCl₃) intermediate. This intermediate then undergoes a halogen-exchange (Halex) reaction with a fluoride (B91410) source, such as hydrogen fluoride, to produce the desired trifluoromethyl group. jst.go.jpnih.gov The this compound molecule is a valuable starting material in this context, as the sulfonyl chloride group can be retained as a reactive handle for subsequent coupling reactions, allowing for the seamless integration of the trifluoromethylated pyridine core into a larger target molecule. nih.gov
While direct conversion is complex, the chemical architecture of this compound makes it a plausible precursor for constructing other nitrogen-containing heterocycles, such as pyrimidines. The synthesis of nucleotides and related heterocycles often relies on building blocks that can provide specific fragments for ring formation. nih.gov The pyridine ring can, under certain conditions, be cleaved or rearranged to provide the necessary carbon and nitrogen atoms for constructing new heterocyclic systems. Furthermore, the methyl group and the carbon backbone of the pyridine ring can serve as a template for condensation reactions with reagents like urea (B33335) or amidines, which are common methods for forming pyrimidine (B1678525) rings. The commercial availability of various pyrimidine derivatives from suppliers who also offer pyridine building blocks suggests a synthetic relationship between these classes of compounds. synblock.com
Application in Dehydrative Coupling and Condensation Reactions
Sulfonyl chlorides are not just building blocks; they can also function as activating agents in dehydrative coupling and condensation reactions. vaia.com The reaction between a 4-alkylpyridine and an aryl sulfonyl chloride can generate a highly reactive N-sulfonylpyridinium salt intermediate. nih.gov This intermediate significantly increases the acidity of the protons on the 4-methyl group. vaia.comnih.gov
Deprotonation of this activated methyl group by a base generates a 4-alkylidene dihydropyridine (B1217469), a potent nucleophile. nih.gov This in situ generation of a reactive species is the basis for its application in condensation reactions. For instance, the activated methyl group can readily attack electrophiles like aldehydes or ketones, facilitating a condensation pathway to form larger, more complex molecules. This process represents a formal activation of a typically unreactive picolyl C-H bond. nih.gov
Role in the Synthesis of Diverse Organic Molecules
The unique reactivity of this compound extends to its role in developing novel reagents and facilitating transformations that would otherwise be challenging.
The ability of this compound to activate its own methyl group upon N-sulfonylation is a key example of its role in generating specialized reagents. The N-sulfonyl-4-alkylidene dihydropyridine intermediate formed in this process is a powerful tool for C-C bond formation. nih.gov This transient species allows for the formal sulfonylation of unactivated picolyl C-H bonds, a transformation of significant synthetic value. nih.gov By acting as both the substrate and part of the activation machinery, this compound enables access to functionalized pyridine derivatives that are important intermediates for pharmaceuticals, agrochemicals, and functional materials. nih.gov
Building Block for Fine Chemical Synthesis and Intermediates for Agrochemicals
The chemical architecture of this compound, featuring a reactive sulfonyl chloride group on a pyridine core, establishes it as a valuable synthon for the construction of more complex molecules. This reactivity is particularly exploited in the synthesis of fine chemicals and as a key intermediate in the development of modern agrochemicals. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions, most commonly with amines to form stable sulfonamide linkages. This reaction is a cornerstone of its application in building diverse molecular frameworks.
In the realm of fine chemicals, this compound serves as a precursor for creating specialized molecules used in various industries. Its derivatives are integral to the synthesis of pharmaceuticals and other high-value chemical products. smolecule.comnbinno.com The pyridine ring itself can be further functionalized, allowing for a multi-directional approach to molecular elaboration.
The application of pyridine-based sulfonyl chlorides in agrochemical research is well-documented, leading to the development of potent herbicides and pesticides. smolecule.comgoogle.com For instance, trifluoromethylpyridine derivatives, synthesized from precursors like 2-chloro-4-methyl-pyridine-3-sulfonyl chloride, are crucial structural motifs in a number of active agrochemical ingredients designed to protect crops. smolecule.com Similarly, compounds containing the pyridine-sulfonyl structure are investigated for their herbicidal activity. google.com The methyl group on the pyridine ring of this compound can influence the regioselectivity of reactions and the biological efficacy of the final product.
The table below summarizes the application of related pyridine sulfonyl chloride structures as intermediates in fine and agrochemical synthesis.
| Intermediate Class | Application Area | Key Synthesized Products/Motifs | Reference |
| Pyridine Sulfonyl Chlorides | Agrochemicals | Herbicides, Pesticides | smolecule.comgoogle.com |
| Chloro-methyl-pyridine Sulfonyl Chlorides | Agrochemicals | Trifluoromethylpyridine (TFMP) derivatives for crop protection | smolecule.com |
| Pyridine-3-sulfonyl Chloride | Pharmaceuticals | Intermediate for Vonoprazan Fumarate | nbinno.com |
| 3-Methylpyridine-4-sulfonic acid (precursor) | Fine Chemicals | General intermediate for pharmaceuticals and agrochemicals | smolecule.com |
Application in the Design of Chemical Probes for Advanced Biochemical Research
The high reactivity of the sulfonyl chloride functional group makes this compound and its analogues suitable scaffolds for the design of chemical probes. These probes are essential tools in chemical biology and biochemical research for investigating the function, localization, and interactions of biomolecules within complex biological systems, such as cells and tissues.
The primary mechanism of action for a sulfonyl chloride-based probe is its ability to act as a potent electrophile that reacts with nucleophilic residues on biomolecules, such as the amine groups on lysine (B10760008) or the hydroxyl groups on serine and threonine residues in proteins. This reaction forms a stable, covalent sulfonamide or sulfonate ester bond, effectively "tagging" the target molecule. This covalent labeling allows for the study of enzyme mechanisms and cellular processes. smolecule.com
Analogous compounds like 2-Chloro-4-methylpyridine-3-sulfonyl chloride are noted for their potential use as chemical probes to investigate enzyme mechanisms. smolecule.com The pyridine core can be modified to alter solubility, cell permeability, or to introduce reporter tags (e.g., fluorophores, biotin) for visualization or affinity purification of the labeled biomolecules. The specific substitution pattern on the pyridine ring, including the methyl group in this compound, can fine-tune the probe's reactivity and selectivity towards specific biological targets. Research into pyridine-sulfonamide compounds has included studies on their binding interactions with proteins like bovine serum albumin, indicating their potential as effective enzyme inhibitors, a key application of targeted chemical probes.
The table below outlines the principles and applications of sulfonyl chloride-based compounds in the design of chemical probes.
| Probe Application | Target Biomolecule/Process | Principle of Action | Reference |
| Enzyme Mechanism Studies | Enzymes, Proteins | Covalent modification of nucleophilic amino acid residues (e.g., lysine, serine) by the reactive sulfonyl chloride group. | smolecule.com |
| Enzyme Inhibition | Target-specific enzymes | The sulfonyl chloride moiety forms a covalent bond with the enzyme, often at the active site, leading to irreversible inhibition. | |
| Protein Interaction Studies | Protein binding partners | The probe covalently labels a protein of interest, which can then be used to identify its binding partners through techniques like pull-down assays. |
Computational and Theoretical Investigations of 3 Methylpyridine 4 Sulfonyl Chloride
Molecular Structure and Electronic Properties
Theoretical studies on the molecular and electronic properties of 3-methylpyridine-4-sulfonyl chloride would offer fundamental insights into its stability and chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. For this compound, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The process would involve exploring different possible conformations, particularly concerning the rotation around the C-S and S-Cl bonds. By calculating the energy of each conformation, a potential energy surface can be mapped out to identify the global minimum (the most stable conformer) and any local minima (less stable, but still plausible conformers). These calculations provide a foundational understanding of the molecule's shape and structural rigidity.
Illustrative Data from DFT Geometry Optimization:
| Parameter | Predicted Value (Illustrative) |
|---|---|
| C-S Bond Length | ~1.78 Å |
| S=O Bond Length | ~1.43 Å |
| S-Cl Bond Length | ~2.07 Å |
| C-S-Cl Bond Angle | ~106° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring, while the LUMO would likely be centered on the electron-deficient sulfonyl chloride group, specifically on the sulfur atom and the S-Cl antibonding orbital. This distribution dictates how the molecule interacts with other reactants.
Illustrative FMO Data Table:
| Orbital | Energy (eV) (Illustrative) | Reactivity Implication |
|---|---|---|
| HOMO | -7.5 | Site of nucleophilic character (electron donation) |
| LUMO | -1.8 | Site of electrophilic character (electron acceptance) |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map would illustrate the charge distribution across this compound:
Red regions (negative potential) indicate areas of high electron density, which are susceptible to attack by electrophiles. These would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group.
Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are prime targets for nucleophiles. A strong positive potential would be anticipated on the sulfur atom of the sulfonyl chloride group, highlighting it as the primary electrophilic center.
Green regions represent areas of neutral potential.
The MEP map provides a clear, intuitive guide to the molecule's reactive hotspots, complementing the insights from FMO analysis.
Natural Bond Orbital (NBO) analysis translates complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical chemical bonding concepts. researchgate.netwisc.edu This method is used to analyze charge transfer and hyperconjugative interactions within a molecule.
Theoretical Elucidation of Reaction Mechanisms and Pathways
Computational methods are crucial for mapping the step-by-step pathways of chemical reactions, identifying transient intermediates and the energy barriers that control reaction rates.
The reaction of this compound typically involves a nucleophile attacking the highly electrophilic sulfur atom. A plausible mechanism begins with the N-sulfonylation of the pyridine substrate to form a pyridinium (B92312) salt. nih.gov This activates the picolyl position (the methyl group) for deprotonation, leading to an alkylidene dihydropyridine (B1217469) intermediate. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Energetic Profiles of Proposed Synthetic Routes
While specific experimental or computational studies on the synthesis of this compound are not extensively documented in the literature, its energetic profile can be proposed based on well-established synthetic pathways for analogous aryl and heteroaryl sulfonyl chlorides. A common and logical route would start from 3-methyl-4-aminopyridine. This synthesis can be broken down into two key steps:
Diazotization: The reaction of 3-methyl-4-aminopyridine with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt intermediate, 3-methylpyridine-4-diazonium chloride.
Sulfochlorination (Sandmeyer-type reaction): The subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst, which introduces the sulfonyl chloride group to the pyridine ring, yielding the final product.
Computational modeling, typically using DFT, can be employed to calculate the energetic landscape of this reaction pathway. Such an investigation would determine the Gibbs free energy (ΔG) for each reaction step, including the energies of reactants, intermediates, transition states, and products.
The energetic profile would reveal critical information:
Activation Energies (Ea): The energy barriers for the transition states of the diazotization and sulfochlorination steps would determine the reaction kinetics. A high activation energy would suggest a slow reaction requiring significant energy input (e.g., heating).
Intermediate Stability: The energy of the diazonium salt intermediate relative to the reactants and products would indicate its stability. Pyridine-based diazonium salts are often highly reactive.
A hypothetical reaction coordinate diagram would plot the free energy against the reaction progress. It would show an initial energy input to overcome the activation barrier for diazotization, leading to the formation of the diazonium salt intermediate residing in a local energy minimum. A second, typically larger, activation barrier would correspond to the transition state of the sulfochlorination step, leading to the final, more stable this compound product.
Predictive Modeling of Spectroscopic Data for Enhanced Characterization
Predictive modeling serves as an invaluable tool for the structural elucidation of novel or uncharacterized compounds. By computationally simulating spectra, researchers can anticipate the experimental results, aiding in the assignment of signals and confirming the identity and purity of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The NMR spectrum of this compound can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. mdpi.com These calculations provide theoretical shielding tensors for each nucleus (¹H and ¹³C), which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, key factors include:
The electron-withdrawing nature of the nitrogen atom in the pyridine ring.
The strong inductive and mesomeric electron-withdrawing effects of the sulfonyl chloride (-SO₂Cl) group.
The electron-donating effect of the methyl (-CH₃) group.
Based on these principles and data from analogous compounds like 3-methylpyridine (B133936) and other pyridine sulfonyl chlorides, a predicted NMR spectrum can be tabulated. chemicalbook.comspectrabase.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
| H-2 | ¹H | ~8.9 - 9.1 | Deshielded by adjacent ring nitrogen and ortho -SO₂Cl group. |
| H-5 | ¹H | ~7.8 - 8.0 | Influenced by para -SO₂Cl group and ortho methyl group. |
| H-6 | ¹H | ~8.7 - 8.9 | Deshielded by adjacent ring nitrogen. |
| -CH₃ | ¹H | ~2.5 - 2.7 | Typical range for a methyl group on an aromatic ring. |
| C-2 | ¹³C | ~152 - 155 | Deshielded by adjacent nitrogen. |
| C-3 | ¹³C | ~138 - 141 | Site of methyl substitution. |
| C-4 | ¹³C | ~148 - 151 | Site of -SO₂Cl substitution; highly deshielded. |
| C-5 | ¹³C | ~125 - 128 | Shielded relative to other ring carbons. |
| C-6 | ¹³C | ~150 - 153 | Deshielded by adjacent nitrogen. |
| -CH₃ | ¹³C | ~18 - 21 | Typical range for an aromatic methyl carbon. |
Vibrational Spectroscopy (IR, Raman) Analysis for Functional Group Assignment
Computational frequency calculations can predict the infrared (IR) and Raman spectra of this compound. These calculations determine the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be associated with the functional groups responsible for the vibration, providing a powerful tool for spectral assignment.
The key expected vibrational modes for this compound would include:
Pyridine Ring Vibrations: C-H and C=N stretching frequencies typically appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Sulfonyl Group Vibrations: The sulfonyl (-SO₂) group is characterized by strong, distinct asymmetric and symmetric stretching bands. These are expected around 1380-1360 cm⁻¹ (asymmetric) and 1190-1170 cm⁻¹ (symmetric).
S-Cl Bond Vibration: The stretching of the sulfur-chlorine bond is expected to produce a weaker absorption in the lower frequency region, typically around 600-500 cm⁻¹.
Methyl Group Vibrations: C-H stretching and bending modes from the methyl group will also be present.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2870 | Medium-Weak |
| C=N / C=C Stretch | Pyridine Ring | 1600 - 1450 | Medium-Strong |
| Asymmetric SO₂ Stretch | -SO₂Cl | 1380 - 1360 | Strong |
| Symmetric SO₂ Stretch | -SO₂Cl | 1190 - 1170 | Strong |
| S-Cl Stretch | -SO₂Cl | 600 - 500 | Medium |
| C-H Out-of-Plane Bend | Pyridine Ring | 900 - 700 | Strong |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net For this compound, a QSRR model could be developed to predict its reactivity in, for example, nucleophilic substitution reactions where the chloride is displaced.
Developing a QSRR model involves several steps:
Dataset Compilation: A series of related pyridine sulfonyl chlorides with varying substituents would be synthesized, and their reaction rates with a specific nucleophile would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters known as molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that links the descriptors to the observed reactivity. oup.comnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
For this compound, relevant descriptors would fall into several categories. A hypothetical QSRR study would analyze these descriptors to understand their influence on the reactivity of the sulfonyl chloride group.
Table 3: Relevant Molecular Descriptors for a QSRR Study of this compound
| Descriptor Class | Specific Descriptor Example | Predicted Influence on Reactivity |
| Electronic | Hammett Constant (σ) | The electron-withdrawing -SO₂Cl group has a large positive σ value, indicating it stabilizes negative charge in the transition state. |
| Partial Charge on Sulfur Atom | A more positive charge on the sulfur atom would enhance its electrophilicity, increasing reactivity towards nucleophiles. | |
| Quantum Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | A lower LUMO energy indicates greater electrophilicity and higher reactivity with nucleophiles. |
| HOMO-LUMO Gap | A smaller energy gap can be correlated with higher reactivity. acs.org | |
| Steric | Sterimol Parameters (L, B1, B5) | These parameters quantify the size and shape of the substituents. Increased steric hindrance around the sulfonyl group would decrease reactivity. |
| Topological | Molecular Connectivity Indices (e.g., Chi indices) | These indices describe the degree of branching and complexity of the molecular structure. |
By establishing a reliable QSRR model, the reactivity of other, yet-to-be-synthesized pyridine sulfonyl chloride derivatives could be predicted, guiding synthetic efforts toward compounds with desired reactivity profiles. researchgate.netnih.gov
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 Methylpyridine 4 Sulfonyl Chloride
Advanced Chromatographic Separations for Purity and Isomer Analysis
Chromatographic methods are essential for separating 3-Methylpyridine-4-sulfonyl chloride from starting materials, by-products, and isomeric impurities, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity determination of pyridine (B92270) sulfonyl chlorides. For the closely related analogue, pyridine-3-sulfonyl chloride, specific methods have been developed that are adaptable for this compound. patsnap.com These methods offer high accuracy, strong specificity, and reproducible results. patsnap.com A typical HPLC setup involves a reverse-phase column, such as a C18 column, which is effective for separating polar organic compounds. patsnap.com Detection is commonly performed using a UV detector, as the pyridine ring possesses a chromophore that absorbs in the UV spectrum. patsnap.com
Detailed analysis of related compounds like pyridine-3-sulfonyl chloride utilizes specific conditions to achieve optimal separation and quantification. patsnap.com The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). patsnap.com For instance, a mobile phase of 0.2% tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer and acetonitrile in a 62:38 ratio has been effectively used. patsnap.com Such methodologies are crucial for resolving the main component from any potential impurities. patsnap.com
| Parameter | Condition | Source |
| Chromatographic Column | ACOSMOSIL C18-MS-II, 5 µm, 4.6 × 250 mm | patsnap.com |
| Mobile Phase | A: 0.2% tetrabutylammonium hydroxide phosphate buffer (pH 4.5) B: Acetonitrile Ratio (A:B): 62:38 | patsnap.com |
| Flow Rate | 1.0 mL/min | patsnap.com |
| Column Temperature | 30 °C | patsnap.com |
| Detection Wavelength | 230 nm | patsnap.com |
| Injection Volume | 10 µL | patsnap.com |
| Run Time | 10 min | patsnap.com |
This table outlines a specific set of HPLC conditions developed for the analysis of pyridine-3-sulfonyl chloride, which serves as a foundational method for its methylated analogue.
Gas Chromatography (GC) for Volatile Impurities and Purity Assessment
Gas Chromatography (GC) is another vital technique for assessing the purity of sulfonyl chlorides, particularly for the detection of volatile impurities. The purity of analogous compounds like pyridine-3-sulfonyl chloride has been successfully assayed using GC, often showing purity levels of ≥98.0%. However, direct GC analysis of highly reactive compounds like sulfonyl chlorides can be challenging. patsnap.com One of the noted disadvantages is that derivatization may be required to improve volatility and thermal stability, but the degree of this derivatization can be difficult to control. patsnap.com Despite these challenges, GC is a valuable method for identifying and quantifying residual solvents and other volatile organic contaminants that may be present from the synthesis process.
Coupled Techniques (GC-MS, LC-MS) for Comprehensive Identification and Quantification
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the separation and definitive identification of compounds and their impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of sulfonyl chlorides. Derivatization with reagents like pyridine-3-sulfonyl chloride can enhance the ionization efficiency and sensitivity for certain analytes in LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.govnih.gov This approach is based on the high proton affinity of the pyridine sulfonyl group. The product ion spectra of these derivatives often show abundant analyte-specific fragment ions, which are invaluable for structural confirmation. nih.govnih.gov For instance, the fragmentation of a pyridine-3-sulfonyl (PS) derivative of 17β-estradiol showed intense ions corresponding to the radical cation of the analyte and a loss of SO2 from the protonated molecule, providing clear structural information. nih.govnih.gov This demonstrates the utility of LC-MS in providing detailed molecular data.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile components. core.ac.uknih.gov In the context of this compound, GC-MS would be the method of choice for identifying any low molecular weight impurities or degradation products that are amenable to volatilization. core.ac.uk The technique separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their positive identification by comparing the fragmentation patterns to spectral libraries. core.ac.uknih.gov
Sophisticated Spectroscopic Characterization Techniques
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMQC, HSQC) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, multi-dimensional (2D) NMR experiments are necessary for unambiguous assignment of all signals and confirmation of the detailed structure. For pyridine-containing compounds, a suite of 2D NMR experiments is often employed. veeprho.combmrb.io
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. This is crucial for mapping out the spin systems within the pyridine ring and the methyl group. veeprho.comscience.gov
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms to their attached protons (¹H-¹³C). This allows for the definitive assignment of carbon signals based on the already assigned proton signals. veeprho.comscience.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). veeprho.comscience.gov This is instrumental in connecting different fragments of the molecule, for example, by showing correlations from the protons on the pyridine ring to the carbon atoms of the sulfonyl chloride group, confirming its position.
The availability of these advanced NMR datasets is noted for analogous compounds, indicating their standard use for full structural characterization. veeprho.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio, often to within four decimal places. researchgate.net This level of precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. researchgate.netnih.gov
For this compound (C₆H₆ClNO₂S, Molecular Weight: 191.64 g/mol ), HRMS would be used to measure the exact mass of the molecular ion, thereby verifying its elemental composition. researchgate.netsynblock.com Furthermore, HRMS instruments can produce detailed fragmentation patterns. researchgate.net The analysis of these fragments provides corroborating evidence for the compound's structure. The use of high mass accuracy in analyzing fragment ions is particularly useful for structural identification and confirmation. nih.gov This technique is a cornerstone of modern analytical chemistry for the unambiguous identification of chemical structures. researchgate.net
X-ray Crystallography for Solid-State Structural Determination (If Crystalline Material is Obtainable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of this compound.
A significant prerequisite for this analysis is the ability to grow a single crystal of the compound of sufficient size and quality. The successful formation of a suitable crystal can be a challenging process, influenced by factors such as solvent, temperature, and the inherent crystallization tendency of the compound.
Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural data. For illustrative purposes, the table below outlines the type of crystallographic parameters that would be determined, with example data from a related sulfonyl-containing pyridine derivative, 2-[(dichloromethane)sulfonyl]pyridine cdnsciencepub.com.
| Parameter | Description | Example Data (for 2-[(dichloromethane)sulfonyl]pyridine) cdnsciencepub.com |
| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 9.9647 Å, b = 12.2131 Å, c = 15.7158 Å, β = 108.483° |
| Key Bond Lengths | The distances between specific atoms (e.g., S=O, S-C, S-Cl). | - |
| Key Bond Angles | The angles between three connected atoms (e.g., O=S=O, C-S-Cl). | - |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. | C—S—C—Cl = 178.41° and 176.70° |
This table illustrates the type of data obtained from X-ray crystallography. The example data is for a related, not the target, compound.
The precise bond lengths and angles would confirm the geometry around the sulfur atom, which is expected to be tetrahedral. Furthermore, the analysis would reveal the planarity of the pyridine ring and the orientation of the sulfonyl chloride and methyl groups relative to the ring. Intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the packing of the molecules in the crystal lattice, would also be elucidated cdnsciencepub.com.
Future Research Perspectives and Interdisciplinary Opportunities
Development of Sustainable and Atom-Economical Synthetic Protocols for Pyridine (B92270) Sulfonyl Chlorides
The synthesis of pyridine sulfonyl chlorides, including 3-Methylpyridine-4-sulfonyl chloride, has traditionally relied on methods that are often not environmentally friendly. Future research is increasingly focused on developing sustainable and atom-economical protocols that minimize waste and energy consumption.
Green chemistry principles are being applied to devise new synthetic routes. For instance, methods are being developed that avoid the use of harsh reagents like phosphorus pentachloride and thionyl chloride, which are common in traditional synthesis. patsnap.com One approach involves the diazotization of 3-aminopyridines, followed by a sulfonyl chlorination reaction. google.comgoogle.com This method is advantageous due to its low cost, high product content, and reduced generation of hazardous waste, making it suitable for industrial-scale production. google.comgoogle.com Research has focused on optimizing these diazotization reactions by separating the intermediate diazonium salt to improve purity and reduce side reactions. google.comgoogle.com
Another avenue of sustainable synthesis is the use of milder and more efficient oxidizing agents. A novel method for converting thiols and disulfides to sulfonyl chlorides utilizes hydrogen peroxide with zirconium tetrachloride as a catalyst. organic-chemistry.org This process is notable for its excellent yields, extremely short reaction times (often under a minute), and mild conditions, with water being the only by-product. organic-chemistry.org The development of one-pot multicomponent reactions also represents a significant step towards sustainability, offering high synthetic efficiency and cleaner reaction profiles. nih.gov These modern techniques often employ recyclable catalysts and are performed under solvent-free or aqueous conditions. nih.govresearchgate.net
Table 1: Comparison of Synthetic Protocols for Pyridine Sulfonyl Chlorides
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Reagents | Phosphorus pentachloride, thionyl chloride, fuming sulfuric acid | Diazonium salts, H₂O₂/ZrCl₄, NaClO₂, Oxone-KX google.comorganic-chemistry.orgresearchgate.netresearchgate.net |
| Conditions | Often harsh, high temperatures | Mild, often room temperature patsnap.comorganic-chemistry.org |
| By-products | Significant hazardous waste | Minimal waste, often just water patsnap.comorganic-chemistry.org |
| Atom Economy | Generally lower | Higher, more efficient use of atoms |
| Scalability | Established but can be costly and hazardous | Promising for industrial scale-up with lower environmental impact google.comgoogle.com |
Exploration of Novel Catalytic Transformations Involving this compound
The reactivity of the sulfonyl chloride group makes this compound an excellent substrate for a variety of catalytic transformations. Future research will likely focus on discovering and optimizing novel catalytic reactions to expand its synthetic utility.
A key area of interest is the development of transition-metal-free reactions, which align with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. researchgate.net For example, a transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides has been reported, offering a pathway to synthesize sulfonamides. acs.org This approach could be adapted for this compound.
Furthermore, catalytic C-H activation and functionalization represent a powerful strategy for modifying the pyridine ring. nih.gov The direct sulfonylation of picoline derivatives (compounds containing a methyl-substituted pyridine ring) at the picolyl C-H bond has been achieved using aryl sulfonyl chlorides in the presence of a catalyst. acs.org This type of reaction could be explored to create novel derivatives from this compound itself. The pyridine nitrogen atom can also play a crucial role in directing regioselective reactions. nih.gov
The development of novel catalysts is central to this field. Pyridine derivatives themselves can act as powerful catalysts in reactions like acyl transfers. researchgate.net Heterogeneous catalysts, such as those based on periodic mesoporous organosilicas functionalized with pyridine groups, have shown high efficiency and recyclability in condensation reactions. mdpi.com Such catalytic systems could be designed to incorporate the 3-methylpyridine (B133936) moiety for specific applications.
Table 2: Emerging Catalytic Transformations for Pyridine Derivatives
| Catalytic Approach | Description | Potential Application for this compound |
| Transition-Metal-Free Amination | Uses magnesium amides to form sulfonamides without a metal catalyst. acs.org | Synthesis of a diverse library of 3-methylpyridine-4-sulfonamides. |
| Picolyl C-H Sulfonylation | Catalytic activation and sulfonylation of the methyl group on the pyridine ring. acs.org | Further functionalization of the methyl group to create more complex structures. |
| Heterogeneous Catalysis | Utilizes solid-supported catalysts, like functionalized organosilicas, for enhanced stability and recyclability. mdpi.com | Use in sustainable, continuous-flow processes for reactions involving the sulfonyl chloride group. |
| Photocatalysis | Employs light to drive chemical reactions, often under mild conditions. researchgate.net | Development of novel light-induced coupling and cyclization reactions. |
Integration with Automation and High-Throughput Experimentation Platforms for Reaction Discovery
The discovery and optimization of chemical reactions can be a slow and laborious process. The integration of automation and High-Throughput Experimentation (HTE) platforms is set to revolutionize this field by enabling the rapid screening of a vast number of reaction conditions in parallel. youtube.comacs.org
HTE workflows involve several stages: designing the experiment, setting up and executing the reactions in multi-well plates, sample preparation, analysis, and data evaluation. youtube.com This approach allows researchers to test numerous combinations of catalysts, solvents, temperatures, and reagents simultaneously and on a small scale, which saves time and valuable materials. youtube.comacs.org For a compound like this compound, HTE can be used to quickly identify optimal conditions for its reactions, such as sulfonamide synthesis, or to discover entirely new transformations. acs.org
The data generated from HTE is vast and complex, making it ideal for analysis by machine learning algorithms. This synergy between HTE and AI can accelerate the discovery process even further. illinois.edu Automated synthesis platforms, often referred to as "molecule-making machines," can be programmed to perform complex multi-step syntheses, including the purification of intermediates, which could be used to build libraries of compounds derived from this compound for biological screening or materials science research. illinois.eduwikipedia.org Software tools are also being developed to facilitate the design, execution, and analysis of HTE experiments, making this technology more accessible to a broader range of researchers. chemrxiv.org
Table 3: Workflow for High-Throughput Experimentation in Reaction Discovery
| Stage | Description | Key Technologies |
| 1. Design of Experiments (DoE) | Statistical design of reaction arrays to maximize information from a minimum number of experiments. | DoE software, virtual reaction planning tools. chemrxiv.org |
| 2. Reaction Setup & Execution | Automated dispensing of reagents, catalysts, and solvents into multi-well plates. | Liquid handling robots, automated synthesis platforms. youtube.com |
| 3. Reaction Monitoring & Workup | Controlled heating, stirring, and monitoring of reactions, followed by automated quenching and extraction. | Automated reactor systems, robotic arms. |
| 4. Sample Analysis | High-speed analysis of reaction outcomes. | LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry). |
| 5. Data Analysis & Iteration | Software-assisted analysis of large datasets to identify successful reactions and guide the next round of experiments. | Data analysis software, machine learning algorithms. chemrxiv.org |
Application in Advanced Material Science Research (e.g., Polymer Functionalization, Surface Chemistry)
The reactivity of the sulfonyl chloride group makes this compound a prime candidate for applications in advanced materials science, particularly in polymer functionalization and surface chemistry.
The sulfonyl chloride can readily react with nucleophiles, such as amines or alcohols present on the surface of a material or along a polymer backbone. This allows the 3-methylpyridine moiety to be covalently grafted onto various substrates. This functionalization can impart new properties to the material, such as altered hydrophilicity, the ability to coordinate with metal ions (due to the pyridine nitrogen), or specific catalytic activity.
In polymer science, this could lead to the development of functional polymers with tailored properties. For example, incorporating the pyridine structure into polymers is a known strategy for creating engineering plastics and other advanced materials. wikipedia.org In surface chemistry, modifying surfaces with a layer of 3-methylpyridine groups could be used to create sensors, new catalytic surfaces, or biocompatible coatings. Recent research has shown that pyridine-derived molecules are effective for passivating defects on the surface of materials used in solar cells, which enhances their efficiency and stability. acs.org The ability of the pyridine nitrogen to interact with surfaces and uncoordinated ions is key to this application. acs.org
Table 4: Potential Applications of this compound in Materials Science
| Area of Application | Description of Use | Potential Outcome |
| Polymer Functionalization | Grafting the 3-methylpyridine moiety onto existing polymer chains via the sulfonyl chloride group. | Creation of polymers with enhanced thermal stability, metal-binding capabilities, or catalytic properties. wikipedia.org |
| Surface Modification | Creating self-assembled monolayers on surfaces (e.g., silicon, gold) to alter their chemical properties. | Development of novel sensors, anti-corrosion coatings, or platforms for heterogeneous catalysis. |
| Perovskite Solar Cells | Use as a passivating agent to treat the surface of perovskite films. | Reduction of surface defects, leading to improved photovoltaic efficiency and long-term device stability. acs.org |
| Functional Nanomaterials | Incorporation into nanostructures to create materials with specific optical or electronic properties. | Development of new components for electronics or targeted drug delivery systems. nih.gov |
Leveraging Artificial Intelligence and Machine Learning in Reaction Design and Prediction for Pyridine Chemistry
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful ways to accelerate discovery and innovation in pyridine chemistry. cas.orgacs.org These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. arxiv.org
One of the key applications of AI/ML is in reaction prediction and optimization. By training on large databases of known chemical reactions, ML models can predict the likely outcome of a novel reaction, suggest optimal conditions, and even propose entirely new synthetic routes. arxiv.orgrsc.org This is particularly valuable for complex heterocyclic systems like pyridines. For instance, AI can help predict the regioselectivity of reactions on the pyridine ring, a common challenge in synthetic chemistry. nih.gov
AI is also transforming molecular design. In silico methods, which use computer simulations, allow for the design and evaluation of new molecules before they are ever synthesized in the lab. nih.govauctoresonline.org Researchers can design libraries of virtual compounds based on the this compound scaffold and use ML models to predict their properties, such as biological activity or material characteristics. malariaworld.orgresearchgate.net This in silico screening dramatically reduces the time and cost associated with discovering new drugs and materials. nih.govmalariaworld.org The combination of AI with automated synthesis platforms creates a closed-loop system where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models for the next cycle of discovery. illinois.edu
Table 5: Role of AI and Machine Learning in Pyridine Chemistry
| Application | Description | Impact on Research with this compound |
| Reaction Prediction | ML models predict the products and yields of chemical reactions under various conditions. arxiv.org | Faster optimization of synthetic routes; prediction of side products. |
| In Silico Drug Design | Computational screening of virtual libraries of compounds to identify potential drug candidates. nih.govauctoresonline.orgmalariaworld.org | Rapid identification of promising derivatives for biological testing, reducing R&D costs. |
| Property Prediction | Predicting physicochemical properties, biological activity, or material performance. researchgate.netnih.gov | Prioritizing which derivatives to synthesize for specific applications in medicine or materials science. |
| Retrosynthesis | AI algorithms propose synthetic pathways for complex target molecules. arxiv.org | Devising efficient multi-step syntheses for complex molecules starting from this compound. |
| Automated Discovery | Integrating AI with robotic systems to create autonomous research platforms. illinois.edu | Accelerating the discovery of new reactions and molecules through iterative cycles of prediction and experimentation. |
Q & A
Q. What are the recommended methods for synthesizing 3-Methylpyridine-4-sulfonyl chloride?
Methodological Answer: Synthesis typically involves chlorination of pyridine derivatives followed by sulfonation. A common approach includes reacting 3-methylpyridine with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl chloride group. Polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to stabilize intermediates and enhance reaction efficiency . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) ensures high purity. Reaction progress should be monitored using TLC or LC-MS to confirm intermediate formation .
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic signals:
- The methyl group (-CH) on the pyridine ring appears as a singlet near δ 2.5 ppm.
- Sulfonyl chloride (-SOCl) groups influence aromatic proton shifts (δ 7.5–8.5 ppm for pyridine protons) .
- IR Spectroscopy : Identify S=O stretching vibrations at ~1350–1170 cm and C-Cl bonds at ~550–600 cm .
- LC-MS : Confirm molecular weight (191.64 g/mol) via [M+H] or [M-Cl] ions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic fumes .
- Storage : Store at 2–8°C in airtight, dark glass containers to prevent hydrolysis or decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The methyl group at the 3-position and sulfonyl chloride at the 4-position create steric and electronic effects:
- Electronic Effects : The electron-withdrawing sulfonyl chloride group increases electrophilicity at the 4-position, favoring nucleophilic attack (e.g., by amines or alcohols).
- Steric Hindrance : The 3-methyl group may reduce reactivity at adjacent positions, directing substitutions to the 4-sulfonyl site . Comparative studies with analogs (e.g., pyridine-2-sulfonyl chloride) show positional differences in reaction rates and regioselectivity .
Q. What strategies can resolve discrepancies in reported reactivity data for sulfonyl chlorides like this compound?
Methodological Answer:
- Control Experiments : Replicate reactions under standardized conditions (solvent, temperature, catalyst) to isolate variables.
- Computational Modeling : Use DFT calculations to predict electronic effects and compare with experimental outcomes .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-chloropyridine-3-sulfonyl chloride) to identify trends in substituent effects .
Q. What are the optimal conditions for using this compound in multi-step syntheses of bioactive molecules?
Methodological Answer:
- Stepwise Functionalization : Protect reactive groups (e.g., sulfonyl chloride) early in the synthesis. Use temporary protecting groups like tert-butoxycarbonyl (Boc) for amines .
- Optimized Coupling Reactions : For sulfonamide formation, react with amines in anhydrous DCM at 0–25°C, using triethylamine as a base to scavenge HCl .
- Monitoring Intermediates : Employ LC-MS or F NMR (if fluorinated analogs are used) to track reaction progress and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
